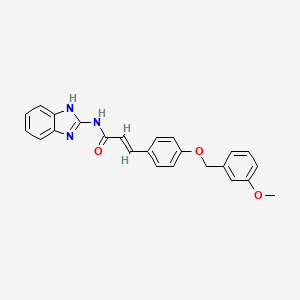
NF-|EB-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NF-|EB-IN-8 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound has gained attention for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-8 typically involves multiple steps, starting with the preparation of key intermediates. The process may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the synthesis might involve the use of organic solvents, base catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures. The goal is to produce large quantities of the compound with minimal impurities and high reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: NF-|EB-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
NF-|EB-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation, immune responses, and cell survival.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and cancers. It is also used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Mecanismo De Acción
NF-|EB-IN-8 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of nuclear factor kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of nuclear factor kappa B (IκB) proteins, thereby inhibiting the translocation of NF-κB to the nucleus. As a result, the transcription of pro-inflammatory genes is suppressed, leading to reduced inflammation and immune responses.
Comparación Con Compuestos Similares
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
Parthenolide: A natural product that inhibits NF-κB by preventing the degradation of IκB proteins.
Curcumin: A natural compound with anti-inflammatory properties that inhibits NF-κB activation.
Uniqueness of NF-|EB-IN-8: this compound is unique in its high specificity and potency in inhibiting the NF-κB pathway. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for therapeutic development.
Propiedades
Fórmula molecular |
C24H21N3O3 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(E)-N-(1H-benzimidazol-2-yl)-3-[4-[(3-methoxyphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-20-6-4-5-18(15-20)16-30-19-12-9-17(10-13-19)11-14-23(28)27-24-25-21-7-2-3-8-22(21)26-24/h2-15H,16H2,1H3,(H2,25,26,27,28)/b14-11+ |
Clave InChI |
AFBZSFXVJLKUFP-SDNWHVSQSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=NC4=CC=CC=C4N3 |
SMILES canónico |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















